Methyl 10,11-dihydroxyundecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

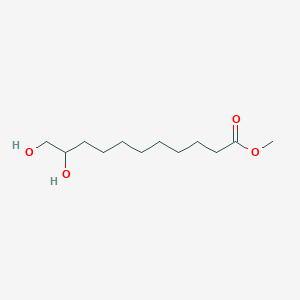

El 10,11-dihidroxiundecanoato de metilo es un compuesto orgánico con la fórmula molecular C12H24O4. Es un derivado del ácido undecanoico, que presenta dos grupos hidroxilo en las posiciones 10 y 11 y un grupo éster metílico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 10,11-dihidroxiundecanoato de metilo se puede sintetizar a partir del undecenoato de metilo mediante un proceso de dos pasos. El primer paso implica la epoxidación del doble enlace interno del undecenoato de metilo utilizando ácido meta-cloroperoxibenzoico (m-CPBA) en diclorometano (DCM) a temperatura ambiente. El segundo paso es la apertura del anillo de los grupos epóxido en condiciones ácidas para producir el compuesto dihidroxi deseado .

Métodos de producción industrial

En un entorno industrial, la síntesis del 10,11-dihidroxiundecanoato de metilo se puede ampliar optimizando las condiciones de reacción y utilizando reactores de flujo continuo. El uso de catalizadores como el acetato de zinc o el metóxido de sodio puede mejorar la eficiencia del proceso de policondensación, lo que lleva a mayores rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 10,11-dihidroxiundecanoato de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.

Reducción: El grupo éster se puede reducir a un alcohol.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden utilizar en condiciones ácidas o básicas.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comúnmente utilizados.

Sustitución: El cloruro de tosilo (TsCl) en presencia de una base puede convertir los grupos hidroxilo en tosilatos, que luego pueden sufrir sustitución nucleofílica.

Principales productos formados

Oxidación: Cetonas o ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Tosilatos u otros derivados sustituidos.

Aplicaciones Científicas De Investigación

El 10,11-dihidroxiundecanoato de metilo tiene varias aplicaciones en la investigación científica:

Química de polímeros: Se utiliza como monómero en la síntesis de poliésteres hiperramificados, que tienen propiedades únicas como baja viscosidad y alta solubilidad.

Ciencia de materiales: La capacidad del compuesto para formar poliésteres lo hace valioso en el desarrollo de nuevos materiales con propiedades a medida.

Biología y medicina: Sus derivados se pueden utilizar en la síntesis de moléculas bioactivas y fármacos.

Industria: Se utiliza en la producción de lubricantes, tensioactivos y plastificantes.

Mecanismo De Acción

El mecanismo de acción del 10,11-dihidroxiundecanoato de metilo implica principalmente su capacidad para sufrir reacciones de policondensación. Los grupos hidroxilo reaccionan con otros monómeros para formar enlaces éster, lo que resulta en la formación de poliésteres hiperramificados. Estos poliésteres tienen un alto grado de ramificación, lo que imparte propiedades físicas y químicas únicas al material .

Comparación Con Compuestos Similares

Compuestos similares

10-Hidroxiundecanoato de metilo: Estructura similar pero con un solo grupo hidroxilo.

Ricinoleato de metilo: Contiene un grupo hidroxilo en la posición 12 y un grupo éster.

10,11-Dihidroxidecanoato de metilo: Estructura similar pero con una cadena de carbono más corta.

Singularidad

El 10,11-dihidroxiundecanoato de metilo es único debido a la presencia de dos grupos hidroxilo en posiciones adyacentes, lo que permite la formación de poliésteres hiperramificados con propiedades distintas. Esto lo hace particularmente valioso en el desarrollo de materiales y polímeros avanzados .

Propiedades

Número CAS |

24724-06-9 |

|---|---|

Fórmula molecular |

C12H24O4 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

methyl 10,11-dihydroxyundecanoate |

InChI |

InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3 |

Clave InChI |

TYZUVPXYKZKGPK-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CCCCCCCCC(CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)